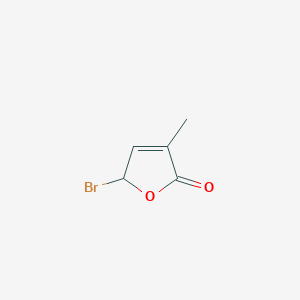

5-溴-3-甲基-2(5H)-呋喃酮

描述

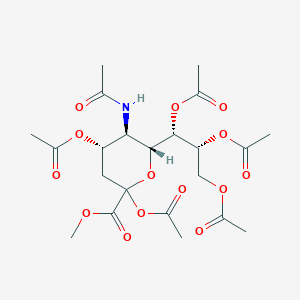

5-Bromo-3-methyl-2(5H)-furanone is a brominated furanone derivative that has been the subject of various studies due to its potential biological activities and chemical properties. The compound is characterized by the presence of a bromine atom and a methyl group on the furanone ring, which is a five-membered lactone structure. The interest in this compound and its derivatives stems from their potential as inhibitors of microbial quorum sensing, biofilm formation, and their possible antiproliferative effects against cancer cells .

Synthesis Analysis

The synthesis of brominated furanones, including 5-Bromo-3-methyl-2(5H)-furanone, typically involves starting materials such as maleic anhydrides, phthalic anhydrides, or 2-furaldehyde. Key steps in the synthesis include debrominative decarboxylation, bromodecarboxylation, and cross-coupling reactions. For instance, (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones have been prepared from commercially available maleic anhydrides, and chiral 3-bromo-2(5H)-furanone has been synthesized from 2-furaldehyde under mild conditions . Additionally, palladium-catalyzed cross-coupling reactions have been employed to synthesize 4-alkyl-3-bromo-2(5H)-furanones .

Molecular Structure Analysis

The molecular structure of brominated furanones, including 5-Bromo-3-methyl-2(5H)-furanone, has been elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry. The stereochemistry and absolute configuration of these compounds have been established by X-ray crystallographic studies in some cases . The presence of bromine atoms on the furanone ring influences the molecular geometry and reactivity of these compounds.

Chemical Reactions Analysis

Brominated furanones undergo a variety of chemical reactions, including Michael addition/elimination reactions, cycloadditions, and cross-coupling reactions. These reactions are often used to synthesize highly optically active furanone derivatives or to modify the furanone core for the development of new compounds with potential biological activities . The reactivity of the exocyclic double bond and the influence of bromine atoms on the reactivity patterns are of particular interest in the study of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-methyl-2(5H)-furanone and its derivatives are influenced by the bromine atoms and the substituents on the furanone ring. These properties include solubility, melting points, and reactivity towards other chemical species. The bromination pattern of the ring structure and the length of alkyl chains have been found to have a major effect on the biological activity of the furanones . The introduction of bromine atoms can enhance the activity of the furanones in biological systems, such as inhibiting biofilm formation and quorum sensing .

Relevant Case Studies

Several studies have demonstrated the biological activities of brominated furanones. For example, 5-Bromomethyl-2(5H)-furanone has shown to inhibit the proliferation of A549 human lung cancer cells and the growth of Exserohilum turcicum . The biological properties of these compounds, including their antimicrobial properties via inhibition of quorum sensing and biofilm formation, have been extensively reviewed, highlighting their potential as therapeutic agents . The synthesis of carbon-14 labeled furanones also indicates their potential use in biological studies and drug development .

科学研究应用

合成和化学性质

- 选择性合成:已选择性地合成了5-溴-3-甲基-2(5H)-呋喃酮衍生物,用于各种应用。例如,使用芳基硼酸合成了(Z)-4-芳基-5-[1-(芳基)甲基]-3-溴-2(5H)-呋喃酮,显示出在合成化学中的潜力 (Bellina et al., 2001)。

- 异戊内酯中的常见亚结构:3-甲基-2(5H)-呋喃酮,是天然和合成异戊内酯中的一个结构单元,已使用环闭合芳烃交换法合成。异戊内酯对某些寄生性杂草的种子萌发至关重要,表明其在农业研究中的相关性 (Malik et al., 2010)。

生物化学和生物应用

- 抗肿瘤活性:含二硫代氨基甲酸酯的新型2(5H)-呋喃酮衍生物在抗肿瘤活性方面显示出潜力。这些衍生物对某些癌细胞系表现出显著的抑制作用,展示了它们在癌症研究中的潜力 (Li Tian-ca, 2014)。

- 生物膜抑制:4-溴-5-(4-甲氧基苯基)-3-(甲氨基)-2(5H)-呋喃酮在抑制表皮葡萄球菌在PVC材料上的生物膜形成方面表现出有效性,这对于减少医疗器械中的细菌感染和生物污垢至关重要 (Li Zhen-long, 2008)。

- 群体感应抑制:从海藻美丽藻中提取的(5Z)-4-溴-5-(溴甲烯基)-3-丁基-2(5H)-呋喃酮已被确认为一种群体感应抑制剂。它有效地抑制了大肠杆菌的生物膜形成和游动,表明其在控制细菌感染和与生物膜相关问题中的潜力 (Ren et al., 2001)。

环境和材料科学应用

- 减少腐蚀:(5Z)-4-溴-5-(溴甲烯基)-3-丁基-2(5H)-呋喃酮已被证明可以减少Desulfotomaculum orientis细菌对低碳钢的腐蚀。这种应用在预防微生物诱导的腐蚀方面具有重要意义,特别是在工业环境中 (Ren & Wood, 2004)。

- 抑制细菌粘附:固定化的呋喃酮衍生物已被用于抑制改性聚(苯乙烯-马来酸酐)上的细菌粘附。这在开发具有抗微生物特性的材料方面非常重要,对医疗和工业应用有用 (Gule et al., 2012)。

属性

IUPAC Name |

2-bromo-4-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c1-3-2-4(6)8-5(3)7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOULKPQMBAJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446368 | |

| Record name | 2(5H)-Furanone, 5-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methyl-2(5H)-furanone | |

CAS RN |

51799-96-3 | |

| Record name | 2(5H)-Furanone, 5-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)

![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)

![Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278622.png)

![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)